

Application Notes: Detection of AMPK Phosphorylation Following Treatment with ZLN024

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Compound of Interest

Compound Name: ZLN024

Cat. No.: B2927325

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Introduction

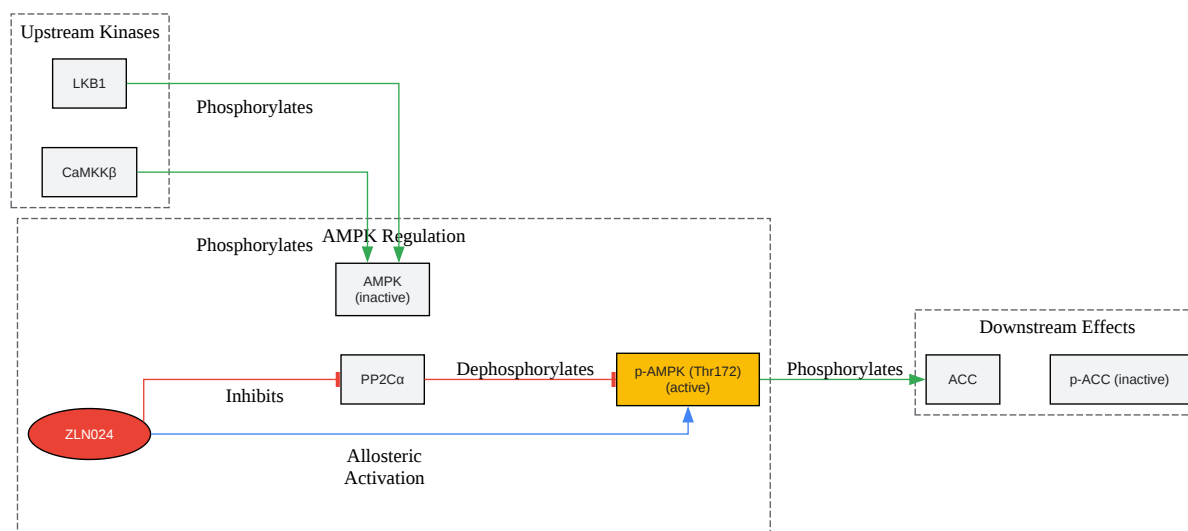
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is activated in response to stresses that deplete cellular ATP, such as exercise or ischemia.[1] Activation of AMPK involves the phosphorylation of threonine 172 (Thr172) within the α -catalytic subunit by upstream kinases, primarily LKB1 and CaMKK β . [2][3] Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. Due to its role in metabolic regulation, AMPK is a significant therapeutic target for conditions like type 2 diabetes and metabolic syndrome.[2][4]

ZLN024 is a novel, small-molecule, allosteric activator of AMPK. Unlike many stimuli that activate AMPK by increasing the cellular ADP/ATP ratio, **ZLN024**'s mechanism is independent of changes in cellular energy levels. It functions through a dual mechanism:

- **Allosteric Activation:** **ZLN024** directly binds to AMPK heterotrimers, causing a conformational change that leads to a modest increase in kinase activity.
- **Inhibition of Dephosphorylation:** **ZLN024** protects the activating phosphorylation site, Thr172, from being dephosphorylated by protein phosphatases such as protein phosphatase 2C α (PP2C α).

This combined action results in a sustained increase in the levels of phosphorylated, active AMPK (p-AMPK). This application note provides a detailed protocol for treating cells with **ZLN024** and subsequently detecting the increase in AMPK phosphorylation at Thr172 using Western blotting.

ZLN024 Signaling Pathway



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Caption: **ZLN024** allosterically activates p-AMPK and inhibits its dephosphorylation by PP2C α .

Data Presentation: ZLN024 Activity

The following tables summarize the quantitative data regarding the activation of AMPK by **ZLN024**.

Table 1: EC₅₀ Values of **ZLN024** for various AMPK Heterotrimers

AMPK Isoform	EC ₅₀ (μM)	Fold Activation	Reference
α1β1γ1	0.42	1.5x	
α2β1γ1	0.95	1.7x	
α1β2γ1	1.1	1.7x	

| α2β2γ1 | 0.13 | 1.6x | |

Table 2: Time and Concentration Dependence of **ZLN024** on AMPK Phosphorylation in L6 Myotubes

Treatment	Outcome	Observations	Reference
Concentration	p-AMPK/AMPK Ratio	Concentration-dependent increase after 3-hour incubation.	

| Time Course (20 μM) | p-AMPK/AMPK Ratio | Phosphorylation increase begins within 15 minutes, reaching maximum effect within 30 minutes. | |

Experimental Workflow: Western Blot for p-AMPK



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Caption: Workflow for Western blot analysis of p-AMPK following cell treatment with **ZLN024**.

Detailed Protocol: Western Blot for p-AMPK (Thr172)

This protocol is designed for cultured cells (e.g., L6 myotubes, HeLa, C2C12) and can be adapted for tissue lysates.

Materials and Reagents

- Cell culture reagents (media, FBS, PBS)
- **ZLN024** (Stock solution in DMSO)
- Lysis Buffer (e.g., RIPA buffer)
- Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail (crucial for phospho-proteins)
- Protein Assay Kit (e.g., BCA or Bradford)
- Laemmli Sample Buffer (4x or 2x)
- SDS-PAGE gels (e.g., 10% polyacrylamide)
- PVDF or Nitrocellulose membranes
- Transfer Buffer
- Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Tris-Buffered Saline with Tween-20 (TBST)
- Primary Antibodies:
 - Rabbit anti-phospho-AMPK α (Thr172)
 - Rabbit anti-AMPK α (for total protein control)
- Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)

- Chemiluminescent Substrate (ECL)

Step 1: Cell Culture and ZLN024 Treatment

- Culture cells to 70-80% confluency in appropriate plates (e.g., 6-well plates).
- Prepare working solutions of **ZLN024** in serum-free media from a DMSO stock. Include a vehicle control (DMSO only).
- For concentration-response: Treat cells with increasing concentrations of **ZLN024** (e.g., 1, 5, 10, 20 μM) for a fixed time (e.g., 30-60 minutes or 3 hours).
- For time-course: Treat cells with a fixed concentration of **ZLN024** (e.g., 20 μM) for various times (e.g., 0, 15, 30, 60, 120 minutes).
- After treatment, immediately place plates on ice to stop the reaction.

Step 2: Cell Lysis

- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Aspirate the PBS completely.
- Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100 μL for a 6-well plate).
- Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Agitate the lysate for 30 minutes at 4°C.
- Centrifuge the lysate at $\sim 14,000 \times g$ for 15-20 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Step 3: Protein Quantification

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

- Calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-50 µg per lane).
- Prepare samples for loading by adding the appropriate volume of Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

Step 4: SDS-PAGE and Membrane Transfer

- Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.
- Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for phospho-proteins.

Step 5: Immunoblotting

- Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is often preferred over milk to reduce background.
- Incubate the membrane with the primary antibody against p-AMPK (Thr172) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.
- Wash the membrane again three times for 5-10 minutes each with TBST.

Step 6: Detection & Reprobing

- Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

- Stripping and Reprobing (Optional but Recommended): To normalize the p-AMPK signal, the membrane can be stripped of the antibodies and re-probed for total AMPK. Use a stripping buffer to remove the primary and secondary antibodies, then re-block and follow the immunoblotting steps (5.1-5.5) using the primary antibody for total AMPK.

Step 7: Data Analysis

- Quantify the band intensities for both p-AMPK and total AMPK using densitometry software (e.g., ImageJ).
- Normalize the p-AMPK signal by dividing it by the corresponding total AMPK signal for each lane.
- Express the results as a fold change relative to the vehicle-treated control.

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